molecular formula C3H6BrNO B1283100 2-bromo-N-methylacetamide CAS No. 34680-81-4

2-bromo-N-methylacetamide

Cat. No. B1283100
CAS RN: 34680-81-4
M. Wt: 151.99 g/mol
InChI Key: LBVZINOLAFTARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methylacetamide is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and reactions can be inferred from the studies involving N-bromoacetamide and its derivatives. N-bromoacetamide is used as a brominating and acetamido group-adding reagent in various organic synthesis reactions. It is particularly useful in the synthesis of brominated and acetamido-substituted sugar derivatives, as well as in the aminobromination of beta-nitrostyrene derivatives .

Synthesis Analysis

The synthesis of derivatives of N-bromoacetamide is well-documented in the provided papers. For instance, N-bromoacetamide, in the presence of sodium acetate, reacts with nitroalkene moieties to introduce bromine and an acetamido group across the olefinic double bond . Another study describes a K3PO4-catalyzed aminobromination of beta-nitrostyrene derivatives using N-bromoacetamide as the nitrogen and bromine source, which proceeds smoothly to give bromoamines in good to excellent yields . These reactions highlight the versatility of N-bromoacetamide in synthesizing various brominated organic compounds.

Molecular Structure Analysis

The molecular structure of N-bromoacetamide derivatives can be complex, as demonstrated by the synthesis of Nb-methyl-4,5,6-tribromo-3-indoleacetamide. The cyclic tautomer of N-b-methyl-3-indoleacetamide is prepared and then brominated to yield multi-bromo derivatives . The structure of these compounds is further elucidated through reactions such as nitration, reduction, and the Sandmeyer reaction, which help in understanding the substitution patterns on the indole ring .

Chemical Reactions Analysis

N-bromoacetamide is involved in various chemical reactions, including addition, substitution, and aminobromination reactions. The addition of bromine and an acetamido group across an olefinic double bond is one such reaction, leading to the formation of dibromo sugar derivatives . Aminobromination of beta-nitrostyrene derivatives is another example, where a regiospecific protocol is developed to yield bromoamines . These reactions demonstrate the reactivity of N-bromoacetamide and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-bromoacetamide derivatives can be inferred from the structure and synthesis reactions. For example, the formation of hydrogen bonds between N-methylacetamide molecules is observed in the crystal structure of an organic hybrid salt, indicating the potential for intermolecular interactions in solid-state forms . The reactivity of N-bromoacetamide in various organic solvents and under different conditions, such as room temperature and the presence of catalysts, also provides insight into its chemical properties .

Scientific Research Applications

Molluscicidal Effect and Distribution in Organisms

  • Molluscicidal Properties : Bromoacetamide, a compound related to 2-bromo-N-methylacetamide, has shown high effectiveness as a molluscicide with low toxicity to fish. Its distribution in organisms like Oncomelania snails, carps, and mice has been studied to understand its environmental impact and efficacy (Wang et al., 1991).

Chemical and Biological Studies

  • Chemical Analysis : N-Methylacetamide, a closely related compound, has been studied using density functional theory to understand its infrared spectrum. This research is significant in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
  • Biological Activity : A derivative of 2-bromo-N-methylacetamide has been used in the synthesis of bi-heterocycles with potential as therapeutic agents. This highlights its role in drug development and enzyme inhibition studies (Abbasi et al., 2018).

Environmental and Material Science

  • Solvent and Ligand Applications : Amide group-containing solvents, including N-methylacetamide, have been used as solvents and ligands in polymerization processes, indicating its role in material science and chemical engineering (Zhou et al., 2015).
  • Water Treatment Research : Studies have explored the degradation of disinfection byproducts and odorants in water treatment using advanced oxidation processes, where compounds like N-methylacetamide play a role (Jo et al., 2011).

Molecular Structure Analysis

  • Electron Diffraction Studies : Research on the molecular structure of gaseous N-methylacetamide through electron diffraction has provided insights into the bond lengths and angles, relevant to understanding molecular interactions and structure (Kimura & Aoki, 1953).

Medical and Pharmaceutical Research

  • Therapeutic Potential : New compounds derived from 2-bromo-N-methylacetamide have been synthesized and evaluated for their anti-diabetic potential. This underscores its importance in medicinal chemistry and drug discovery (Nazir et al., 2018).

Safety And Hazards

2-bromo-N-methylacetamide is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . The precautionary statements associated with the compound are P261 and P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-bromo-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVZINOLAFTARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573265
Record name 2-Bromo-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-methylacetamide

CAS RN

34680-81-4
Record name 2-Bromo-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-methylacetamide

Citations

For This Compound
41
Citations
Z Kazakbayeva, S Zhumagali, A Mahboob… - Chemical Data …, 2016 - Elsevier
Abstract Knowledge of the energies required to induce homolytic cleavage of the C–Br bonds of brominated organic molecules, a process that affords carbon-centered radicals and Br • …
Number of citations: 11 www.sciencedirect.com
E Boros, JP Holland, N Kenton, N Rotile… - …, 2016 - Wiley Online Library
… Initially, N-(benzyloxy)-2-bromo-N-methylacetamide11 was used as an alkylating agent (see Scheme S1 in the Supporting Information for the synthetic procedure). Subsequent …
R Trokowski, S Zhang, AD Sherry - Bioconjugate chemistry, 2004 - ACS Publications
… Treatment of 1 with 2-bromo-N-methylacetamide and sodium carbonate in MeCN followed by hydrogenolysis afforded 3 with methyl amide arms selectively substituted at positions 1 …
Number of citations: 90 pubs.acs.org
O Vasalatiy, P Zhao, M Woods, A Marconescu… - Bioorganic & medicinal …, 2011 - Elsevier
… 2-bromo-N-methylacetamide under standard conditions (K 2 CO 3 /MeCN) (Scheme 1). 2-Bromo-N-methylacetamide was … Excess 2-bromo-N-methylacetamide was separated from the …
Number of citations: 8 www.sciencedirect.com
S Ramos-Inza, I Encío, A Raza, AK Sharma… - European Journal of …, 2022 - Elsevier
… NSAID compounds and the 2-bromo-N-methylacetamide for 1-5c … As shown in Scheme 1B, 2-bromo-N-methylacetamide was … The 2-bromo-N-methylacetamide was obtained with a 40% …
Number of citations: 13 www.sciencedirect.com
C Bazzicalupi, A Bianchi, E Berni, L Calabi… - Inorganica chimica …, 2002 - Elsevier
… To this suspension a solution of 2-bromo-N-methylacetamide (3.7 g, 24 mmol) in 150 ml CH 3 CN was added over a period of 5 h, at rt The resulting solution was concentrated under …
Number of citations: 11 www.sciencedirect.com
O Vasalatiy, RD Gerard, P Zhao, X Sun… - Bioconjugate …, 2008 - ACS Publications
… The free amines of 5 were alkylated with 2-bromo-N-methylacetamide and 10 equiv of K 2 CO 3 to produce 6. It was not necessary to isolate the monobenzyl protected cyclen 5 in the …
Number of citations: 59 pubs.acs.org
T Weyhermüller, K Weighardt… - Journal of the Chemical …, 1998 - pubs.rsc.org
… This involved reaction of 3 equivalents of 2-bromoacetamide or 2-bromo-N-methylacetamide with the free amine 1,4,7triazacyclononane in the presence of a base. The ligands were …
Number of citations: 29 pubs.rsc.org
R Sokias, EL Werry, HWA Cheng, JH Lloyd… - European Journal of …, 2020 - Elsevier
… General procedure was followed using alkylating agent N-benzyl-2-bromo-N-methylacetamide (133 mg, 0.549 mmol). The desired product 5a was isolated as a beige powder. Yield 85…
Number of citations: 4 www.sciencedirect.com
AN Fallica, V Sorrenti, AG D'Amico… - Journal of Medicinal …, 2021 - ACS Publications
Heme oxygenase-1 (HO-1) promotes heme catabolism exercising cytoprotective roles in normal and cancer cells. Herein, we report the design, synthesis, molecular modeling, and …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.